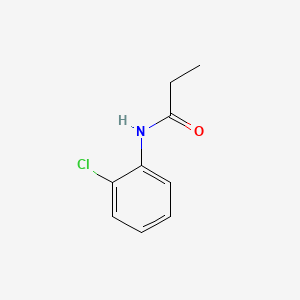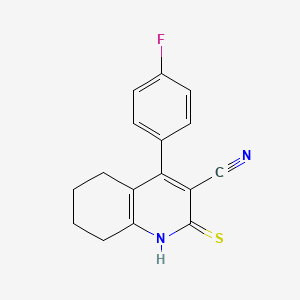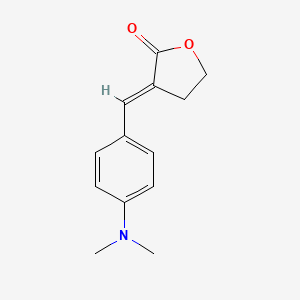
2-Chloropropionanilide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloropropionanilide is an organic compound with the molecular formula C(9)H({10})ClNO and a molecular weight of 183.64 g/mol It is a derivative of propionanilide, where a chlorine atom is substituted at the second position of the propionyl group
Synthetic Routes and Reaction Conditions:
Aromatic Substitution: One common method for synthesizing this compound involves the reaction of propionanilide with a chlorinating agent such as thionyl chloride (SOCl(_2)) or phosphorus trichloride (PCl(_3)). The reaction typically occurs under reflux conditions, where the propionanilide is dissolved in an inert solvent like dichloromethane, and the chlorinating agent is added slowly to the solution.
Amidation Reaction: Another method involves the amidation of 2-chloropropionic acid with aniline. This reaction is usually catalyzed by a dehydrating agent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine (TEA).
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Reduction Reactions: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride (LiAlH(_4)) or catalytic hydrogenation.
Oxidation Reactions: Oxidation of this compound can lead to the formation of various oxidized products depending on the oxidizing agent used. For example, using potassium permanganate (KMnO(_4)) can yield carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Reduction: Lithium aluminum hydride (LiAlH(_4)) in dry ether.
Oxidation: Potassium permanganate (KMnO(_4)) in acidic or basic medium.
Major Products Formed:
Substitution: Formation of substituted anilides.
Reduction: Formation of 2-chloropropylamine.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Wissenschaftliche Forschungsanwendungen
2-Chloropropionanilide has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is explored for its potential biological activities, including antimicrobial and anticancer properties.
Material Science: It can be used in the development of new materials with specific properties, such as polymers and resins.
Chemical Biology: Researchers use it to study enzyme mechanisms and protein-ligand interactions.
Wirkmechanismus
The mechanism by which 2-Chloropropionanilide exerts its effects depends on its specific application. In medicinal chemistry, for instance, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chlorine atom in the molecule can enhance its reactivity and binding affinity to certain molecular targets.
Vergleich Mit ähnlichen Verbindungen
2-Bromopropionanilide: Similar structure but with a bromine atom instead of chlorine.
2-Fluoropropionanilide: Contains a fluorine atom in place of chlorine.
2-Iodopropionanilide: Iodine substitution instead of chlorine.
Uniqueness: 2-Chloropropionanilide is unique due to the specific reactivity imparted by the chlorine atom. Chlorine is less reactive than bromine and iodine but more reactive than fluorine, making this compound a balanced compound for various chemical reactions. Its specific properties make it suitable for applications where controlled reactivity is desired.
Eigenschaften
CAS-Nummer |
2760-32-9 |
|---|---|
Molekularformel |
C9H10ClNO |
Molekulargewicht |
183.63 g/mol |
IUPAC-Name |
N-(2-chlorophenyl)propanamide |
InChI |
InChI=1S/C9H10ClNO/c1-2-9(12)11-8-6-4-3-5-7(8)10/h3-6H,2H2,1H3,(H,11,12) |
InChI-Schlüssel |
VCVUMBWLSGNGFA-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)NC1=CC=CC=C1Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11999043.png)
![N'-[(E)-biphenyl-4-ylmethylidene]-2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11999046.png)
![8-[(2E)-2-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-7-hexyl-6-hydroxy-3-methyl-3,7-dihydro-2H-purin-2-one](/img/structure/B11999064.png)



![N~1~-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N~2~-(2-phenylethyl)ethanediamide](/img/structure/B11999090.png)

![N-(2-{[2-(dimethylamino)phenyl]disulfanyl}phenyl)-N,N-dimethylamine](/img/structure/B11999097.png)



